![molecular formula C26H26N2O7 B2591841 6,7-Dimetoxi-1-[(4-metoxifenoxi)metil]-2-(3-nitrobenzoil)-1,2,3,4-tetrahidroisoquinolina CAS No. 486450-13-9](/img/structure/B2591841.png)

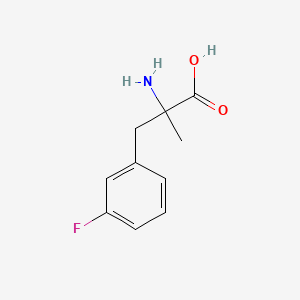

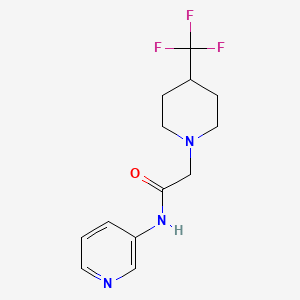

6,7-Dimetoxi-1-[(4-metoxifenoxi)metil]-2-(3-nitrobenzoil)-1,2,3,4-tetrahidroisoquinolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule . It has a molecular formula of C26H26N2O7 and an average mass of 478.494 Da .

Synthesis Analysis

A paper describes the synthesis of a similar compound, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including methoxy groups, a nitrobenzoyl group, and a tetrahydroisoquinoline core .Aplicaciones Científicas De Investigación

- Andamiaje Privilegiado: Las 1,2,3,4-tetrahidroisoquinolinas (THIQs) sirven como “andamiajes privilegiados” para el diseño de nuevos compuestos biológicamente activos. Los investigadores exploran derivados de THIQs para aplicaciones en el desarrollo de fármacos, incluidos los agentes antiinflamatorios, antivirales, antifúngicos y anticancerígenos .

- Inhibidores del Virus de la Influenza: Se han sintetizado y evaluado derivados sustituidos de 6,7-dihidroxi-1,2,3,4-tetrahidroisoquinolina como potentes inhibidores del dominio endonucleasa de la polimerasa ácida (PA) del virus de la influenza .

- Bloques de Construcción: Los ácidos carboxílicos 1,2,3,4-tetrahidroisoquinolina ópticamente puros son bloques de construcción esenciales para la síntesis de productos naturales y fármacos .

- Inhibidor Periférico de la Catecol-O-Metiltransferasa: El ácido 6,7-dihidroxi-1-metil-1,2,3,4-tetrahidroisoquinolina-1,3-dicarboxílico, aislado de Mucuna pruriens, se comporta como un inhibidor periférico de la catecol-O-metiltransferasa (COMTI) .

- Se ha sintetizado y evaluado un nuevo compuesto, (E)-2-bencil-3-(furan-3-il)-6,7-dimetoxi-4-(2-fenil-1H-inden-1-ilideno)-1,2,3,4-tetrahidroisoquinolina, por su actividad antibacteriana contra cepas bacterianas patógenas .

- La síntesis del ácido 6,7-dimetoxi-1,2,3,4-tetrahidroisoquinolina-1-carboxílico implica una combinación de la reacción de Petasis y la ciclización de Pomeranz-Fritsch-Bobbitt .

- El proceso de Pomeranz-Fritsch y sus modificaciones se han utilizado ampliamente para sintetizar derivados quirales de tetrahidroisoquinolina .

Química Medicinal y Desarrollo de Fármacos

Síntesis de Productos Naturales

Propiedades Antibacterianas

Métodos de Síntesis Química

Propiedades

IUPAC Name |

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O7/c1-32-20-7-9-21(10-8-20)35-16-23-22-15-25(34-3)24(33-2)14-17(22)11-12-27(23)26(29)18-5-4-6-19(13-18)28(30)31/h4-10,13-15,23H,11-12,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNVLQHUXHJTHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine](/img/structure/B2591758.png)

![2-ethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2591760.png)

![1-[4-(Propan-2-yl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2591761.png)

![3-(2-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2591777.png)

![N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N'-CYCLOPENTYLETHANEDIAMIDE](/img/structure/B2591778.png)

![2-[[2-[[4-(Aminomethyl)phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B2591779.png)